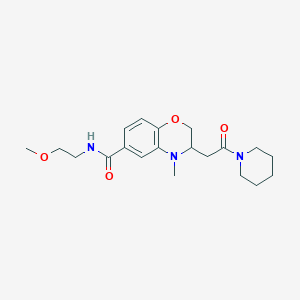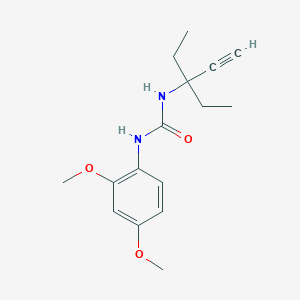![molecular formula C17H21N5O B5319587 N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a chemical compound commonly known as MPAPA. This compound has gained significant attention in the scientific community due to its potential application in the field of medicine and biochemistry.
作用机制
The exact mechanism of action of MPAPA is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MPAPA also inhibits the activity of enzymes involved in DNA replication, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
MPAPA has been shown to have a significant effect on the biochemical and physiological processes of the body. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative damage and inflammation. MPAPA has also been shown to modulate the expression of genes involved in cell proliferation and differentiation, which can have a significant impact on the growth and development of cells.
实验室实验的优点和局限性
One of the main advantages of MPAPA in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of MPAPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPAPA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of MPAPA. One potential direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of MPAPA, which could provide insights into its potential application in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MPAPA in vivo, which could pave the way for its clinical development.
合成方法
The synthesis of MPAPA involves the reaction of 2-methylphenylamine with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAPA.
科学研究应用
MPAPA has been studied extensively for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor activity against different types of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPAPA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2-methylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-14-5-2-3-6-15(14)20-16(23)13-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCKGLEGRJXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-furylmethyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5319511.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![[1-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5319556.png)
![4-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5319563.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)

![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)

![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)